

N-Propyl-1,3-propanediamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Propyl-1,3-propanediamine*

Cat. No.: *B1204392*

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CAS Number: 23764-31-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Propyl-1,3-propanediamine**, a versatile diamine with applications in chemical synthesis and potential relevance in drug discovery. This document collates essential physicochemical data, outlines experimental protocols, and visualizes related biochemical pathways to support researchers and professionals in the field.

Core Chemical and Physical Properties

N-Propyl-1,3-propanediamine is a flammable and corrosive liquid.^[1] Its key properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₆ N ₂	PubChem[1], Sigma-Aldrich[2][3]
Molecular Weight	116.20 g/mol	PubChem[1], Sigma-Aldrich[2][3]
Appearance	Liquid	Sigma-Aldrich[2][3]
Boiling Point	169 °C (lit.)	Sigma-Aldrich[2][3]
Density	0.841 g/mL at 25 °C (lit.)	Sigma-Aldrich[2][3]
Refractive Index	n ₂₀ /D 1.4451 (lit.)	Sigma-Aldrich[2][3]
Flash Point	54 °C (129.2 °F) - closed cup	Sigma-Aldrich[2][4]

Table 2: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	N'-propylpropane-1,3-diamine	PubChem[1]
SMILES	CCCNCCCN	PubChem[1]
InChI	InChI=1S/C6H16N2/c1-2-5-8-6-3-4-7/h8H,2-7H2,1H3	PubChem[1]
InChIKey	OWKYZAGJTTTXOK-UHFFFAOYSA-N	PubChem[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **N-Propyl-1,3-propanediamine**.

Table 3: Spectroscopic Information

Spectrum Type	Description	Source
^1H NMR	Data available.	PubChem[1]
^{13}C NMR	Data available.	PubChem[1]
IR	Spectra available (FTIR, ATR-IR, Vapor Phase IR).	PubChem[1], NIST[5]
Mass Spectrometry	GC-MS data available.	PubChem[1]
Raman	Data available.	PubChem[1]

Experimental Protocols

While specific, detailed protocols for the synthesis of **N-Propyl-1,3-propanediamine** are not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of related 1,3-diaminopropane derivatives. A common method involves the alkylation of 1,3-diaminopropane.

Proposed Synthesis of N-Propyl-1,3-propanediamine

This proposed protocol is based on general knowledge of amine alkylation.

Objective: To synthesize **N-Propyl-1,3-propanediamine** from 1,3-diaminopropane and a suitable propylating agent.

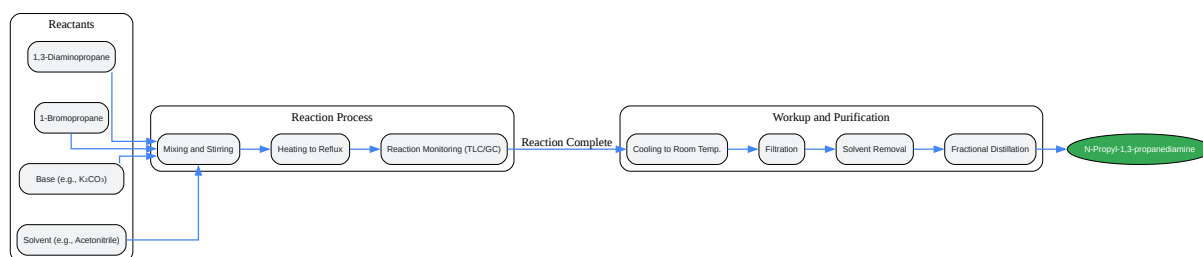
Materials:

- 1,3-Diaminopropane
- 1-Bromopropane (or other suitable propyl halide)
- A suitable base (e.g., potassium carbonate)
- A suitable solvent (e.g., acetonitrile or ethanol)
- Distilled water
- Drying agent (e.g., anhydrous magnesium sulfate)

- Standard laboratory glassware and equipment for heating, stirring, and distillation.

Methodology:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diaminopropane in an excess of the chosen solvent.
- Add the base to the reaction mixture.
- Slowly add a stoichiometric equivalent of 1-bromopropane to the flask.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the base and any solid byproducts.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure.



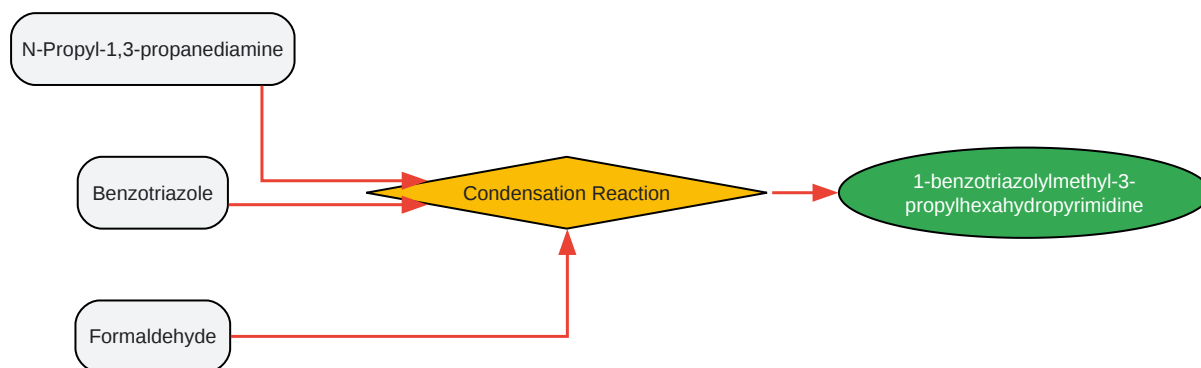
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Caption: Proposed synthesis workflow for **N-Propyl-1,3-propanediamine**.

Application in Synthesis: 1-benzotriazolymethyl-3-propylhexahydropyrimidine

N-Propyl-1,3-propanediamine has been used in the synthesis of 1-benzotriazolymethyl-3-propylhexahydropyrimidine.[5][6] While a detailed protocol is not available, the synthesis likely involves a condensation reaction.

Logical Relationship for Synthesis:



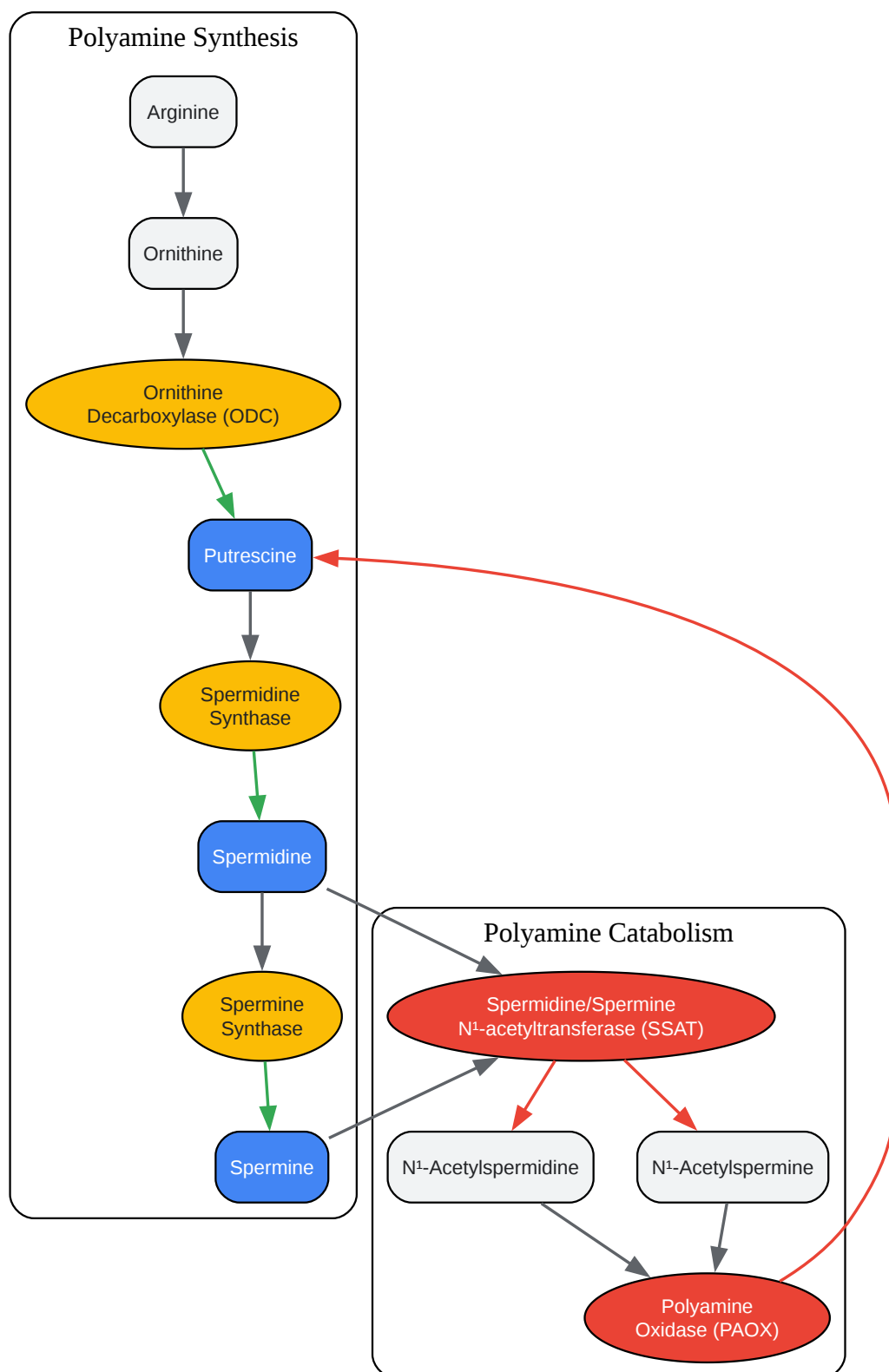
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Caption: Logical relationship for the synthesis of 1-benzotriazolymethyl-3-propylhexahydropyrimidine.

Biological Context and Signaling Pathways

Direct involvement of **N-Propyl-1,3-propanediamine** in specific signaling pathways is not documented in the available literature. However, as a diamine, it belongs to the broader class of polyamines, which are known to play critical roles in various cellular processes. The diagram below illustrates a general polyamine metabolism pathway, which may provide a contextual framework for understanding the potential biological roles of related compounds.

Polyamines are involved in cell growth, proliferation, and differentiation.^{[1][2]} The metabolism of polyamines is tightly regulated and is often dysregulated in diseases such as cancer.^{[1][7]}



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Caption: A simplified overview of the polyamine metabolism pathway.

Safety and Handling

N-Propyl-1,3-propanediamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[4] It should be stored in a well-ventilated area away from heat and ignition sources.[8]

Table 4: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable liquids (Category 3)	H226: Flammable liquid and vapor
Skin corrosion/irritation (Category 1B)	H314: Causes severe skin burns and eye damage

Source: PubChem[1]

This technical guide is intended for informational purposes for qualified professionals and researchers. All laboratory work should be conducted in accordance with established safety protocols and regulations.

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